

Spectroscopic Analysis of (+)-Tetrahydro-2furoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tetrahydro-2-furoic acid, (+)
Cat. No.: B1301991 Get Quote

Introduction

(+)-Tetrahydro-2-furoic acid is a chiral carboxylic acid with a tetrahydrofuran ring structure. It serves as a valuable building block in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectroscopic properties is essential for its characterization, quality control, and use in research and drug development. This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of (+)-Tetrahydro-2-furoic acid, including detailed experimental protocols and data interpretation.

Molecular Structure

Chemical Formula: C₅H₈O₃

Molecular Weight: 116.12 g/mol

 Structure: A five-membered tetrahydrofuran ring with a carboxylic acid group at the 2position.

Spectroscopic Data

The following sections present the key spectroscopic data for (+)-Tetrahydro-2-furoic acid in a structured format.

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃

• Frequency: 400 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
11.1	S	1H	-COOH
4.53	t	1H	H-2
4.04	m	1H	H-5 (one of)
3.95	m	1H	H-5 (one of)
2.32	m	2H	H-3
1.97	m	2H	H-4

Table 1: ¹H NMR chemical shifts and assignments for (+)-Tetrahydro-2-furoic acid in CDCl₃.[1]

¹³C NMR (Carbon NMR) Data

• Solvent: Not specified in the available data, but typically CDCl₃ or D₂O.

Chemical Shift (ppm)	Assignment
178.9	C=O
76.8	C-2
69.1	C-5
29.8	C-3
25.4	C-4

Table 2: ¹³C NMR chemical shifts for (+)-Tetrahydro-2-furoic acid.[2] Note that predicted spectra are also available.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (+)-Tetrahydro-2-furoic acid exhibits characteristic absorptions for the carboxylic acid group and the C-O bond of the tetrahydrofuran ring.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (from hydrogen- bonded dimer)
~1710	Strong	C=O stretch (carbonyl)
1320-1210	Medium	C-O stretch
1440-1395 & 950-910	Medium	O-H bend

Table 3: Characteristic IR absorption bands for (+)-Tetrahydro-2-furoic acid.[4][5] The broadness of the O-H stretch is a hallmark of carboxylic acids due to hydrogen bonding.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (+)-Tetrahydro-2-furoic acid, the molecular ion peak and key fragments are observed.

Ionization Mode: Electron Impact (EI)

m/z	Relative Intensity (%)	Assignment
116	-	[M]+ (Molecular Ion)
71	100.0	[M - COOH]+
43	63.6	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺
41	43.2	[C ₃ H ₅] ⁺
27	20.8	[C ₂ H ₃] ⁺

Table 4: Key mass spectral data for Tetrahydro-2-furoic acid.[8]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

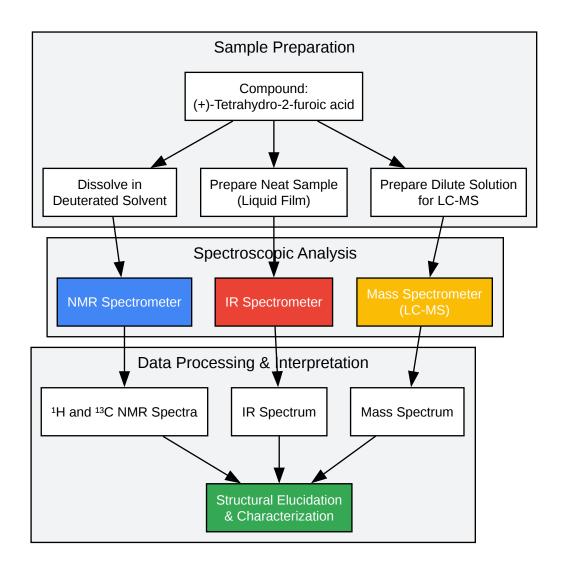
NMR Spectroscopy Sample Preparation

- Sample Weighing: Accurately weigh 5-20 mg of (+)-Tetrahydro-2-furoic acid for ¹H NMR, and 20-50 mg for ¹³C NMR.[9]
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃).[9][10]
- Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.[9] Gentle vortexing or sonication can aid dissolution.
- Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Ensure the liquid height is between 4.0 and 5.0 cm.[9]
- Internal Standard: If required for precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[11][12]
- Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with ethanol or isopropanol.[13]

IR Spectroscopy Sample Preparation (Neat Liquid)

- Sample Application: As (+)-Tetrahydro-2-furoic acid is a liquid at room temperature, a spectrum can be obtained "neat" (without a solvent).[4]
- Salt Plates: Place a small drop of the liquid sample between two clean, dry salt plates (e.g., NaCl or KBr).
- Assembly: Gently press the plates together to form a thin capillary film of the sample.
- Analysis: Place the assembled plates in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (LC-MS) Protocol


For a more detailed analysis, particularly in complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.

- Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acidified deionized water) at a concentration of 0.2–0.3 mg/mL. Dilute this stock solution (e.g., 1:100) with the initial mobile phase composition.[14]
- Chromatographic Separation:
 - Column: A reverse-phase C18 column is commonly used for the separation of organic acids.[15]
 - Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically used.[15]
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in negative ion mode is often suitable for carboxylic acids, detecting the [M-H]⁻ ion.[14]
 - Analysis: The mass spectrometer can be operated in full scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.[16]

Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (+)-Tetrahydro-2-furoic acid.

Click to download full resolution via product page

A generalized workflow for the spectroscopic analysis of (+)-Tetrahydro-2-furoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Tetrahydrofuroic acid(16874-33-2) 1H NMR [m.chemicalbook.com]
- 2. 2-Tetrahydrofuroic acid(16874-33-2) 13C NMR spectrum [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. 2-Furoic acid, tetrahydro [webbook.nist.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-Tetrahydrofuroic acid(16874-33-2) MS spectrum [chemicalbook.com]
- 9. How To Prepare And Run An NMR Sample Blogs News [alwsci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 14. Organic Acids Analyzed with LCMS AppNote [mtc-usa.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of (+)-Tetrahydro-2-furoic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301991#spectroscopic-data-nmr-ir-ms-of-tetrahydro-2-furoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com